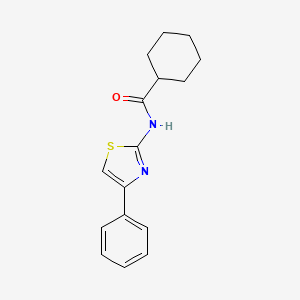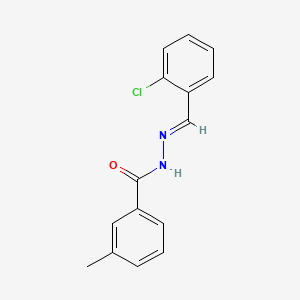![molecular formula C12H18N4O3 B5556352 N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide often involves multi-step synthetic routes. For example, the synthesis of oxazolidinones with a novel C-5 side chain, similar in complexity to the compound , has been reported to exhibit potent in vivo efficacy in murine infection models and excellent pharmacokinetic properties (Poel et al., 2007). Similarly, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound with a complexity comparable to our compound of interest, involves a nine-step process with overall yields of 13-14% (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds like N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide is characterized by the presence of oxazolidinone and pyrazole moieties. These structural features are crucial for their biological activity and interaction with biological targets. The oxazolidinone ring, in particular, is known for its role in blocking bacterial protein synthesis in related compounds (Poel et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis Techniques and Antibiotic Applications
- Enantiopure Oxazolidinones for Antibiotics : A method was described for the regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones, leading to the production of antibiotics like linezolid. This process involves the reduction and N-Boc-protection of 1-aryl- or 1-alkylaziridine-2-carboxamides, followed by a stereospecific intramolecular nucleophilic ring opening, demonstrating the compound's utility in creating potent antibiotics (Morán-Ramallal et al., 2008).
Anticancer and Anti-inflammatory Agents
- Pyrazolopyrimidines as Anticancer Agents : Research into novel pyrazolopyrimidines derivatives, a compound class related to the queried chemical structure, has shown promising anticancer and anti-5-lipoxygenase activity. This illustrates the compound's potential in developing new therapeutic agents for cancer and inflammation treatments (Rahmouni et al., 2016).
Novel Synthetic Pathways and Chemical Reactivity
- Ionic Liquids in Synthesis : A study detailed the synthesis of 2-oxazolidinones using ionic liquids, showcasing an innovative approach that involves auto-tandem catalysis. This method combines two catalytic cycles to produce 2-(2-oxooxazolidin-5-ylidene)-acetamides, highlighting the compound's relevance in green chemistry and synthetic efficiency (Mancuso et al., 2016).
Antimicrobial Activity
- Oxazolidinones in Antituberculosis : Oxazolidinone antibiotics, including linezolid and PNU-100480, have shown significant activity against Mycobacterium tuberculosis. PNU-100480, in particular, exhibited potent bactericidal activity, suggesting its potential to shorten therapy durations for drug-susceptible and multidrug-resistant tuberculosis (Williams et al., 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-2-3-9-8-10(15-14-9)11(17)13-4-5-16-6-7-19-12(16)18/h8H,2-7H2,1H3,(H,13,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKLYRLULDPFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCCN2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5556278.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)


![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)

![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)
![2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide](/img/structure/B5556342.png)
![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)
![1-[(2,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5556350.png)
